molecular formula C10H10ClN3S B8477284 4-Chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

4-Chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

Cat. No. B8477284
M. Wt: 239.73 g/mol
InChI Key: WCWXQNWVTQJDKH-UHFFFAOYSA-N
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Patent
US08193178B2

Procedure details

In a 15 mL flask, 2-amino-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (0.2 g, 0.9 mmol) and tetraethyl ammonium chloride (0.3 g, 1.8 mmol) were dried under vacuum at 100° C. for 12 h. Addition of acetonitrile (1.80 mL), dimethylaniline (0.12 mL, 0.9 mmol) and POCl3 (0.50 mL, 5.42 mmol) followed, and the reaction mixture was heated to 110° C. for 15 min. The solution was concentrated and ice was added along with CHCl3 (5 mL). The aqueous layer pH was adjusted to pH=7 with saturated (satd.) aq. NaHCO3 and extraction from that layer proceeded with CHCl3 (3×20 mL). The combined organic layers were dried (Na2SO4) and concentrated. The resultant residue was purified by FCC (50% EtOAc/hexanes) to afford the desired product as a pale yellow solid (88 mg). Certain substrates were found to be unstable at higher temperatures, in which case prolonged heating at lower temperature (in a range such as from about 50° C. to about 60° C.) sufficed. MS: 240.0. 1H NMR (400 MHz, CDCl3) δ ppm 5.08 (s, 2H), 2.90-2.83 (m, 2H), 2.74-2.67 (m, 2H), 1.98-1.91 (m, 2H), 1.91-1.83 (m, 2H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:7][C:6]2[C:8]3[CH2:14][CH2:13][CH2:12][CH2:11][C:9]=3[S:10][C:5]=2[C:4](=O)[N:3]=1.CN(C)C1C=CC=CC=1.O=P(Cl)(Cl)[Cl:27]>[Cl-].C([N+](CC)(CC)CC)C.C(#N)C>[Cl:27][C:4]1[C:5]2[S:10][C:9]3[CH2:11][CH2:12][CH2:13][CH2:14][C:8]=3[C:6]=2[N:7]=[C:2]([NH2:1])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
NC1=NC(C2=C(N1)C1=C(S2)CCCC1)=O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC)(CC)CC
Step Two
Name
Quantity
0.12 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
ice was added along with CHCl3 (5 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer pH was adjusted to pH=7 with saturated (satd.) aq. NaHCO3 and extraction from that layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by FCC (50% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)N)C1=C(S2)CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 88 mg
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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